8-bromo-Cyclic ADP-Ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

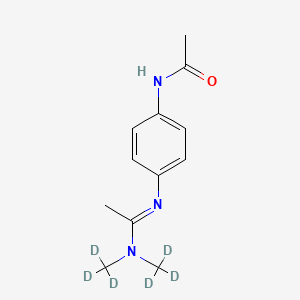

8-Bromo-Cyclic ADP-Ribose is a synthetic analog of cyclic adenosine diphosphate-ribose, a naturally occurring molecule involved in calcium signaling within cells. This compound is known for its ability to modulate calcium release from intracellular stores, making it a valuable tool in scientific research, particularly in the fields of cell biology and pharmacology .

Aplicaciones Científicas De Investigación

8-Bromo-Cyclic ADP-Ribose has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of calcium signaling and the role of cyclic adenosine diphosphate-ribose in various chemical reactions.

Biology: Researchers use this compound to investigate calcium release mechanisms in different cell types, including cardiac and smooth muscle cells.

Medicine: It has potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and hypertension.

Industry: The compound is used in the development of new drugs and diagnostic tools that target calcium signaling pathways .

Mecanismo De Acción

Target of Action

The primary target of 8-Bromo-cADPR is the ryanodine receptors (RyRs) . RyRs are calcium channels located in the sarco/endooplasmic reticulum (S/ER) of cells . They play a crucial role in the regulation of intracellular calcium signals .

Mode of Action

8-Bromo-cADPR acts as a competitive antagonist of cyclic adenosine diphosphate-ribose (cADPR), a calcium mobilizing messenger . It blocks the calcium release evoked by cADPR . This interaction with RyRs can mediate two opposing functions, namely pulmonary artery dilation and constriction, in a manner seemingly independent of IP3Rs or calcium influx pathways .

Biochemical Pathways

8-Bromo-cADPR affects the biochemical pathways involving calcium signaling. It interferes with the activation of RyRs by cADPR, thus modulating the release of calcium from the S/ER . This can result in either highly localized calcium signals, such as calcium sparks, or propagating, global calcium waves .

Pharmacokinetics

It is known to be a stable, cell-permeable analog of cadpr .

Result of Action

The action of 8-Bromo-cADPR results in the modulation of intracellular calcium signals. By blocking the action of cADPR, it can affect various cellular functions that are controlled by calcium signals . For instance, it can mediate pulmonary artery dilation and constriction .

Action Environment

The action of 8-Bromo-cADPR can be influenced by the cellular environment. For example, the presence of different RyR subtypes in different cellular compartments can influence its effects . Furthermore, the compound’s action can also be affected by the formation of intracellular junctions by the S/ER .

Análisis Bioquímico

Biochemical Properties

8-Bromo-Cyclic ADP-Ribose is known to interact with various enzymes and proteins. It appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors . It is also known to block calcium release evoked by cADP-ribose in sea urchin egg homogenates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating calcium release from the sarco/endooplasmic reticulum . This regulation of calcium signals controls a plethora of cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to block calcium release evoked by cADP-ribose, indicating its role in enzyme inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. It is biosynthesized from NAD+ by cADP-ribose synthases, including CD38 .

Métodos De Preparación

The synthesis of 8-Bromo-Cyclic ADP-Ribose typically involves the enzymatic cyclization of 8-bromo-NAD+ by ADP-ribosyl cyclase. This process can be carried out under controlled laboratory conditions to ensure high purity and yield. Industrial production methods may involve similar enzymatic processes but on a larger scale, with additional purification steps to meet commercial standards .

Análisis De Reacciones Químicas

8-Bromo-Cyclic ADP-Ribose undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its biological activity.

Substitution: The bromine atom in the compound can be substituted with other functional groups, potentially modifying its properties.

Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar compounds to 8-Bromo-Cyclic ADP-Ribose include:

Cyclic ADP-Ribose: The natural analog involved in calcium signaling.

7-Deaza-8-bromo-Cyclic ADP-Ribose: A membrane-permeant analog with similar biological activity.

8-Amino-Cyclic ADP-Ribose: Another synthetic analog with distinct properties.

This compound is unique due to its high specificity and potency as an antagonist of cyclic adenosine diphosphate-ribose, making it a valuable tool for studying calcium signaling pathways .

Propiedades

Número CAS |

151898-26-9 |

|---|---|

Fórmula molecular |

C15H20BrN5O13P2 |

Peso molecular |

620.20 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1 |

Clave InChI |

PLQQKRPSINJWTK-VNMBDIRDSA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

SMILES canónico |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |

Apariencia |

Assay:≥95%A crystalline solid |

Sinónimos |

8-bromo-cADPR; 8-bromo-cADP-Ribose |

Origen del producto |

United States |

Q1: What is the primary target of 8-Bromo-cADPR?

A1: 8-Bromo-cADPR acts primarily as an antagonist of cyclic ADP-ribose (cADPR) at ryanodine receptors (RyRs) [, , , , , , , , , , , , , ]. RyRs are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (S/ER). By blocking cADPR binding, 8-Bromo-cADPR inhibits the release of calcium from these intracellular stores [, , , , , , , , , , , , , ].

Q2: Does 8-Bromo-cADPR have any agonist activity?

A2: While primarily considered an antagonist, some studies have reported weak agonist activity of 8-Bromo-cADPR at higher concentrations in specific cell types or experimental conditions [, ].

Q3: What are the downstream consequences of blocking cADPR signaling with 8-Bromo-cADPR?

A3: Blocking cADPR signaling with 8-Bromo-cADPR can have diverse effects depending on the cell type and physiological process being studied. Some examples include:

- Inhibition of smooth muscle contraction: Studies have shown that 8-Bromo-cADPR can inhibit vasoconstriction in various blood vessels, including coronary arteries [, ], pulmonary arteries [, , ], and renal arteries [].

- Modulation of immune responses: 8-Bromo-cADPR has been implicated in modulating phagocytosis in macrophages [] and influencing cytokine-induced airway hyperresponsiveness in asthma models [, , ].

- Effects on neuronal function: Research suggests 8-Bromo-cADPR may impact neuronal signaling, as demonstrated by its ability to modulate sensory synaptic transmission [] and influence calcium signaling in neuronal cells [].

Q4: What is the molecular formula and weight of 8-Bromo-cADPR?

A4: The molecular formula of 8-Bromo-cADPR is C15H18BrN5O12P2, and its molecular weight is 586.18 g/mol.

Q5: What are the key structural features of 8-Bromo-cADPR determined through spectroscopic data?

A5: Nuclear Magnetic Resonance (NMR) studies have revealed crucial structural information about 8-Bromo-cADPR:

- Conformation: Similar to cADPR, the N9-linked ribose in 8-Bromo-cADPR adopts a C-2' endo conformation [, ]. Additionally, it exhibits a syn conformation about the N9-glycosyl linkage [].

- Thermodynamic Parameters: Variable-temperature NMR studies have determined thermodynamic parameters associated with the conformational equilibria of 8-Bromo-cADPR, highlighting subtle differences compared to cADPR itself []. These variations in thermodynamic properties may influence its binding affinity and antagonistic activity.

Q6: Is 8-Bromo-cADPR susceptible to hydrolysis?

A6: 8-Bromo-cADPR demonstrates significantly improved stability against chemical hydrolysis compared to cADPR [, ]. This enhanced stability is attributed to the presence of the bromine atom at the 8-position.

Q7: Is 8-Bromo-cADPR stable in biological systems?

A7: Studies have shown that 8-Bromo-cADPR is resistant to enzyme-mediated hydrolysis by CD38, an ectoenzyme involved in cADPR metabolism []. This resistance to enzymatic degradation enhances its utility in biological research.

Q8: Does 8-Bromo-cADPR possess any catalytic activity?

A8: 8-Bromo-cADPR is not known to exhibit any intrinsic catalytic properties. It primarily functions by competitively antagonizing cADPR at its target, the ryanodine receptor.

Q9: Have computational approaches been applied to study 8-Bromo-cADPR?

A9: Yes, computational chemistry and modeling techniques, like molecular docking and molecular dynamics simulations, can be utilized to investigate the binding mode of 8-Bromo-cADPR to the ryanodine receptor and elucidate the structural basis for its antagonistic activity.

Q10: How does the 8-bromo substitution in cADPR contribute to its antagonistic activity?

A10: The introduction of the bromine atom at the 8-position is crucial for conferring antagonistic properties to cADPR. This substitution likely influences the interactions between the compound and the ryanodine receptor, preventing cADPR binding and subsequent calcium release [, ].

Q11: What is the significance of the 2'-hydroxyl group in cADPR analogs for their activity?

A11: Studies comparing the activity of 2'-deoxy-cADPR analogs with their corresponding cADPR counterparts have revealed that the 2'-hydroxyl group, while not essential for the calcium-mobilizing activity of cADPR itself, significantly contributes to the antagonistic activity of 8-substituted cADPR analogs []. This suggests a crucial role of this structural motif in mediating interactions with the ryanodine receptor and influencing the balance between agonist and antagonist activity.

Q12: What are the typical formulation strategies employed for 8-Bromo-cADPR in research settings?

A12: 8-Bromo-cADPR is typically dissolved in aqueous solutions such as DMSO or buffer solutions for in vitro experiments. For in vivo applications, it can be administered via various routes, including intravenous, intraperitoneal, or intracerebroventricular injections.

Q13: Can you provide some specific examples of the use of 8-Bromo-cADPR in in vitro and in vivo models?

A13: 8-Bromo-cADPR has been widely utilized in various research models, including:

- Isolated cells: In studies using isolated cells, 8-Bromo-cADPR has been instrumental in elucidating the role of cADPR signaling in regulating calcium release from intracellular stores in various cell types, such as smooth muscle cells [, , ], endothelial cells [], and immune cells [].

- Animal models: In vivo studies utilizing 8-Bromo-cADPR have provided valuable insights into the physiological roles of cADPR signaling in processes such as hypoxic pulmonary vasoconstriction [, ], morphine tolerance [], and airway hyperresponsiveness [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)